N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features both an oxadiazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method allows for the formation of the oxadiazole ring, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring but differs in its overall structure and properties.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with an oxadiazole ring, known for its energetic material properties.
Uniqueness
N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide is unique due to its combination of the oxadiazole and furan rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H7N3O3/c1-5-7(11-14-10-5)9-8(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) |
InChI Key |
RMPABBHNJVMKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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